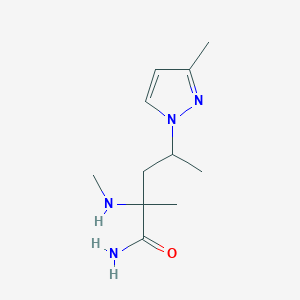
2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanamide is a complex organic compound with a unique structure that includes a pyrazole ring and a pentanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions. The resulting pyrazole is then subjected to alkylation to introduce the methyl group at the 3-position.
The next step involves the formation of the pentanamide backbone. This can be achieved through the reaction of a suitable amine with a carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions. The final step involves the coupling of the pyrazole ring with the pentanamide backbone through a nucleophilic substitution reaction, typically using a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or acyl groups, leading to a diverse array of derivatives.
科学的研究の応用
2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activity, including its interactions with enzymes, receptors, or other biomolecules.
Medicine: The compound could be investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways or targets.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit or activate certain enzymes, affecting metabolic pathways or signaling cascades. The exact molecular targets and pathways involved would depend on the specific context and application of the compound.
類似化合物との比較
2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanamide can be compared with other similar compounds, such as:
2-Methyl-4-(1h-pyrazol-1-yl)-2-(methylamino)pentanamide: Lacks the methyl group at the 3-position of the pyrazole ring.
2-Methyl-4-(3-methyl-1h-pyrazol-1-yl)pentanamide: Lacks the methylamino group.
4-(3-Methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanamide: Lacks the methyl group at the 2-position.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
生物活性
2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H19N3, with a molecular weight of approximately 225.29 g/mol. Its structure includes a branched pentanamide backbone and a pyrazole moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H19N3 |
| Molecular Weight | 225.29 g/mol |
| Structural Features | Pyrazole ring, methylamino group |
Biological Activity
Research indicates that this compound exhibits diverse biological activities, particularly in the following areas:
1. Enzyme Inhibition:
- The compound has shown potential in inhibiting various enzymes, which could be beneficial in treating conditions related to enzyme dysregulation. Notably, its structural similarity to known enzyme inhibitors suggests it may interact with similar targets.
2. Receptor Modulation:
- Studies suggest that this compound can modulate receptor activity, particularly those involved in neurotransmission. This modulation could have implications for neurological disorders.
3. Anti-inflammatory and Analgesic Effects:
- The pyrazole ring structure is associated with anti-inflammatory properties. Preliminary studies indicate that this compound may reduce inflammation and pain, making it a candidate for analgesic therapies.
Case Studies and Experimental Findings
Several studies have explored the biological activity of pyrazole derivatives, including this compound:
Study 1: Neuroprotective Effects
- A study investigated the neuroprotective effects of pyrazole derivatives in models of ischemic stroke. The results demonstrated that compounds similar to this compound exhibited significant antioxidant capabilities and reduced infarct size in animal models subjected to oxygen-glucose deprivation .
Study 2: Antimicrobial Activity
- Another research effort focused on the antimicrobial properties of pyrazole derivatives. The findings indicated that certain compounds within this class displayed notable antimicrobial activity against various pathogens, suggesting potential therapeutic applications .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses include:
1. Interaction with Biological Targets:
- The compound's ability to bind to specific receptors or enzymes may alter their activity, leading to therapeutic effects.
2. Free Radical Scavenging:
特性
分子式 |
C11H20N4O |
|---|---|
分子量 |
224.30 g/mol |
IUPAC名 |
2-methyl-2-(methylamino)-4-(3-methylpyrazol-1-yl)pentanamide |
InChI |
InChI=1S/C11H20N4O/c1-8-5-6-15(14-8)9(2)7-11(3,13-4)10(12)16/h5-6,9,13H,7H2,1-4H3,(H2,12,16) |
InChIキー |
DSFDMMKIGXYZPH-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1)C(C)CC(C)(C(=O)N)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















